molecular formula C18H18F2N2OS2 B2367029 2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326867-58-6

2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2367029
CAS No.: 1326867-58-6
M. Wt: 380.47
InChI Key: ZEUSRTDBIQWLJK-UHFFFAOYSA-N
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Description

2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include 3,5-difluorobenzyl chloride, pentylamine, and thieno[3,2-d]pyrimidin-4-one. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate. The reactions are usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone or potassium carbonate in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,5-difluorobenzyl)sulfanyl]-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one
  • 2-[(3,5-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
  • 2-[(3,5-difluorobenzyl)sulfanyl]-3-propylthieno[3,2-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one lies in its specific structural features, such as the pentyl group and the difluorobenzyl moiety. These structural elements contribute to its distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(3,5-difluorophenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2OS2/c1-2-3-4-6-22-17(23)16-15(5-7-24-16)21-18(22)25-11-12-8-13(19)10-14(20)9-12/h5,7-10H,2-4,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUSRTDBIQWLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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